molecular formula C8H10BrN3O2S B1594800 p-Nitrobenzylisothiourea hydrobromide CAS No. 64039-36-7

p-Nitrobenzylisothiourea hydrobromide

Cat. No. B1594800
CAS RN: 64039-36-7
M. Wt: 292.16 g/mol
InChI Key: LKCKOVQQQIRZIC-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

To a solution of thiourea (3.87 g, 50.92 mmol) in acetone (15 mL) was added a solution of 1-(bromomethyl)-4-nitrobenzene (10 g, 46.29 mmol) in acetone (15 mL) and the mixture stirred at rt for 2 h upon which a white precipitate formed. After completion of reaction (by TLC), the mixture was filtered and solid washed with EtOAc and acetone respectively to afford the desired product as off-white solid (12.0 g, 89%). 1H NMR (DMSO-d6): δ 9.17 (br s, 4H), 8.24 (d, J=8.40 Hz, 2H), 7.70 (d, J=8.40 Hz, 2H) and 4.66 (s, 2H). MS: 212.08 [M+H]+
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[Br:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1>CC(C)=O>[BrH:5].[C:2]([S:3][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)(=[NH:4])[NH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at rt for 2 h upon which a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
After completion of reaction (by TLC)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
solid washed with EtOAc and acetone respectively

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Br.C(N)(=N)SCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.